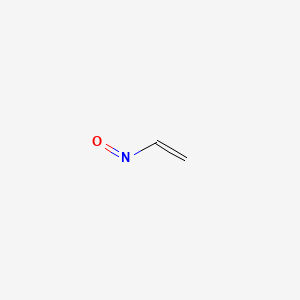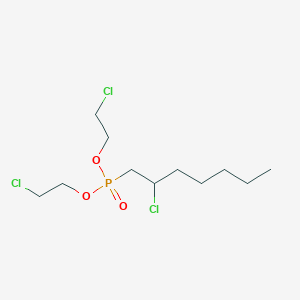
2-(Methoxymethyl)-1,3-selenazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methoxymethyl)-1,3-selenazole is an organoselenium compound characterized by a selenazole ring substituted with a methoxymethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)-1,3-selenazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a selenourea derivative with a methoxymethyl halide in the presence of a base, leading to the formation of the selenazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield improvement and cost reduction. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
化学反応の分析
Types of Reactions: 2-(Methoxymethyl)-1,3-selenazole undergoes various chemical reactions, including:
Oxidation: The selenium atom in the selenazole ring can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted selenazoles depending on the nucleophile used.
科学的研究の応用
2-(Methoxymethyl)-1,3-selenazole has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s selenium content makes it a candidate for studying selenium’s biological roles and potential therapeutic effects.
Medicine: Research is ongoing into its potential as an antioxidant and its role in redox biology.
Industry: It can be used in the development of new materials with unique properties due to the presence of selenium.
作用機序
The mechanism of action of 2-(Methoxymethyl)-1,3-selenazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The selenium atom can interact with thiol groups in proteins, affecting their function.
Pathways Involved: It can influence redox signaling pathways, potentially modulating oxidative stress responses.
Similar Compounds:
2-(Methoxymethyl)-1,3-thiazole: Similar structure but contains sulfur instead of selenium.
2-(Methoxymethyl)-1,3-oxazole: Contains oxygen instead of selenium.
Uniqueness: this compound is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly interesting for research and application.
特性
| 139101-64-7 | |
分子式 |
C5H7NOSe |
分子量 |
176.09 g/mol |
IUPAC名 |
2-(methoxymethyl)-1,3-selenazole |
InChI |
InChI=1S/C5H7NOSe/c1-7-4-5-6-2-3-8-5/h2-3H,4H2,1H3 |
InChIキー |
AIFLFAYZZNXFKK-UHFFFAOYSA-N |
正規SMILES |
COCC1=NC=C[Se]1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane](/img/structure/B14265623.png)

![5-(Trimethylstannyl)[1,1'-biphenyl]-3-sulfonamide](/img/structure/B14265664.png)


![Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]-](/img/structure/B14265690.png)
